6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4487834
CAS Number:
Molecular Formula: C13H12F3N5
Molecular Weight: 295.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Chloro-N-{(S)-phenyl[(2S)-piperidin-2-yl]methyl}-3-(trifluoromethyl)benzamide (SSR504734)

  • Compound Description: This compound, also known as SSR504734, served as a starting point for designing a novel Glycine transporter 1 (GlyT1) inhibitor.
  • Relevance: While this compound does not share the core pyrazolo[3,4-b]pyridine structure of 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it represents the initial scaffold that was modified to incorporate heteroaromatic rings for improved GlyT1 inhibitory activity, eventually leading to the development of related compound 7w.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidin-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w)

  • Compound Description: This compound (7w) emerged as a potent Glycine transporter 1 (GlyT1) inhibitor with good plasma exposure and sufficient blood-brain barrier penetration in rats for pharmacological evaluation.
  • Relevance: Compound 7w is structurally related to 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine through the presence of the 1-ethyl-1H-pyrazol-4-yl and trifluoromethyl moieties. Both compounds were developed through the incorporation of heteroaromatic rings to enhance their respective target activities.

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound served as a key intermediate in the development of TAS-116 (16e), a potent, selective, and orally available HSP90 inhibitor. Its crystal structure provided insights into the binding mode of this class of compounds at the N-terminal ATP binding site of HSP90.

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116, 16e)

  • Compound Description: TAS-116 (16e), a pyrazolo[3,4-b]pyridine derivative, acts as a selective inhibitor of HSP90α and HSP90β. It exhibits oral bioavailability in mice and demonstrated potent antitumor effects in a xenograft model without significant toxicity.
  • Relevance: TAS-116 shares a high degree of structural similarity with 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. They have the same core pyrazolo[3,4-b]pyridine structure and both feature a 1-methyl-1H-pyrazol-4-yl substituent. The primary difference lies in the substituent at the 4-position of the pyrazolo[3,4-b]pyridine, where TAS-116 has a 3-ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)benzamide group and the target compound has a trifluoromethyl group. This subtle difference highlights how slight structural modifications can significantly impact target selectivity and pharmacological properties within a series of related compounds.

(R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl)pyridin-2-yl)methanone (CORT125134)

  • Compound Description: CORT125134 is a selective glucocorticoid receptor (GR) antagonist, currently undergoing phase 2 clinical trials for Cushing's syndrome. It represents a significant advancement compared to the non-selective GR antagonist mifepristone, which can cause unwanted side effects due to its lack of selectivity.
  • Relevance: While structurally distinct from 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, CORT125134 shares the presence of both a 1-methyl-1H-pyrazol-4-yl group and a trifluoromethyl moiety. This overlap highlights the utility of these specific chemical groups in designing pharmaceutical compounds with diverse biological activities.

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor exhibiting a significantly improved therapeutic index compared to previous generations. Its development utilized a rat pica feeding model as a surrogate measure for emesis, a common side effect of PDE4 inhibitors, to identify compounds with reduced emetogenicity.
  • Relevance: While EPPA-1 differs significantly in its core structure from 6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, it highlights the exploration of pyrazolo[3,4-b]pyridine derivatives as a scaffold for developing diverse pharmaceutical agents.

Properties

Product Name

6-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

6-(1-ethylpyrazol-4-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C13H12F3N5

Molecular Weight

295.26 g/mol

InChI

InChI=1S/C13H12F3N5/c1-3-21-7-8(5-18-21)11-4-10(13(14,15)16)9-6-17-20(2)12(9)19-11/h4-7H,3H2,1-2H3

InChI Key

UTVURCBKDLXTLP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C=NN3C)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.